molecular formula C13H11N5O2 B2988853 methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate CAS No. 1021219-55-5

methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

Cat. No.: B2988853
CAS No.: 1021219-55-5
M. Wt: 269.264
InChI Key: IKONEVODAYWSJX-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked via an amino group to a methyl benzoate moiety. This scaffold is notable for its kinase-inhibitory properties, particularly in targeting FLT3 and VEGFR2, which are implicated in cancer progression and angiogenesis . The compound’s structure combines a planar heterocyclic system with a polar ester group, enabling interactions with kinase ATP-binding pockets while modulating solubility and bioavailability.

Properties

IUPAC Name

methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)17-11-10-6-16-18-12(10)15-7-14-11/h2-7H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKONEVODAYWSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate typically involves the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under specific reaction conditions.

    Amination: The pyrazolo[3,4-d]pyrimidine core is then aminated using suitable amines to introduce the amino group at the 4-position.

    Esterification: The final step involves the esterification of the amino-substituted pyrazolo[3,4-d]pyrimidine with methyl 4-aminobenzoate to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. It has shown promising results in inhibiting the growth of various cancer cell lines and pathogenic microorganisms.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new anticancer and antimicrobial agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets protein kinases, such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), which play crucial roles in cell proliferation and survival.

    Pathways Involved: By inhibiting these kinases, the compound disrupts key signaling pathways involved in cancer cell growth and survival, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Urea-Linked Derivatives

Example: 1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea (Compound 1, from )

  • Structural Difference : Replaces the methyl benzoate group with a urea linkage (-NH-C(=O)-NH-).
  • Activity : Exhibits dual inhibition of FLT3 and VEGFR2 but with low initial potency (IC₅₀ > 100 nM). Structural optimization via SAR studies improved potency to <10 nM against FLT3-driven AML cells .
  • Key Advantage : Urea derivatives show enhanced hydrogen-bonding capacity, critical for kinase selectivity.

Benzamide Derivatives

Example: 4-Methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide (NVP-BHG712, from and )

  • Structural Difference : Substitutes the ester (-COOCH₃) with an amide (-CONH-) and adds a trifluoromethylphenyl group.
  • Activity : Potent EphB4 kinase inhibitor (IC₅₀ = 1–10 nM) with oral bioavailability. The trifluoromethyl group enhances metabolic stability .
  • Key Advantage : Amide linkages improve membrane permeability compared to esters.

Benzoate Ester Derivatives

Example: 3-Methyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl benzoate derivatives (Compounds 10a-e, from )

  • Structural Difference : Varies substituents on the benzoate phenyl ring (e.g., methyl, methoxy, halides).
  • Synthesis: Prepared via reaction of 4-aminophenyl intermediates with substituted benzoyl chlorides in dry benzene .
  • Activity : Demonstrated anti-inflammatory activity in vitro, with compound 10c (4-chlorobenzoate) showing the highest COX-2 inhibition (IC₅₀ = 2.1 μM) .

Chromen-4-one Hybrids

Example: 2-(1-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one (Example 29, from )

  • Structural Difference: Incorporates a chromen-4-one ring linked via an ethylamino group.
  • Activity : Targets CDK2/cyclin E (IC₅₀ = 50–100 nM) but lacks data on FLT3/VEGFR2 inhibition .

Biological Activity

Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate pyrazolo[3,4-d]pyrimidine derivatives with benzoic acid derivatives. The structural framework of this compound allows for interactions with various biological targets, particularly kinases involved in cancer progression.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.

In Vitro Studies

In vitro evaluations using cell lines such as HepG2 (human hepatoma), MCF-7 (breast cancer), and A549 (lung cancer) have shown promising results. For instance:

  • Compound Efficacy : this compound exhibited an IC50 value of approximately 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating significant antiproliferative effects .

The mechanism underlying the anticancer activity is primarily attributed to the inhibition of eukaryotic protein kinases. Pyrazolo[3,4-d]pyrimidines interfere with kinase signaling pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. This compound has shown activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Studies indicate that compounds within this class can inhibit bacteria such as Staphylococcus aureus and Escherichia coli. For example:

  • In Vivo Studies : In animal models, certain pyrazolo[3,4-d]pyrimidines led to a reduction in bacterial load and tumor volume simultaneously .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound resulted in a significant decrease in tumor size in MCF-7 xenograft models.
  • Combination Therapy : When used in conjunction with standard chemotherapeutics like doxorubicin, this compound enhanced the overall efficacy by targeting multiple pathways involved in tumor growth .

Data Summary

Activity Type Cell Line/Bacteria IC50/Effect Reference
AnticancerA5498.21 µM
AnticancerHCT11619.56 µM
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition

Q & A

How can the synthesis of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate be optimized to improve yield and purity?

Level : Basic
Methodological Answer :
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidin-4-amine derivatives with substituted benzoates. Key steps include:

  • Reagent Selection : Use dry acetonitrile or dichloromethane as solvents to minimize side reactions .
  • Reaction Conditions : Optimize temperature (e.g., reflux for 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to benzoyl chloride) to enhance coupling efficiency .
  • Purification : Recrystallization from acetonitrile or ethanol is critical for removing unreacted starting materials. Monitor purity via HPLC or TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Yield Improvement : Pre-activation of the benzoate using EDCI/HOBt or DCC can increase coupling efficiency to >70% .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Level : Basic
Methodological Answer :

  • 1H/13C NMR : Key signals include δ ~8.5 ppm (pyrimidine C-H), δ ~3.9 ppm (methyl ester), and aromatic protons at δ 7.1–8.0 ppm .
  • LC-MS : Confirm molecular weight with [M+H]+ peaks (e.g., m/z 377.0 for analogous derivatives) and assess purity (>95%) .
  • IR Spectroscopy : Look for ester C=O stretches at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
  • Elemental Analysis : Verify C, H, N content (e.g., calculated C: 55.8%, H: 4.2%, N: 24.1% for C16H14N6O2) .

How can contradictions in biological activity data between in vitro and in vivo models be resolved for this compound?

Level : Advanced
Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat S9 fractions) to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Solubility Adjustments : Modify formulation using DMSO/PEG mixtures or cyclodextrin complexes to enhance bioavailability .
  • Target Engagement Studies : Use CRISPR-Cas9 knockouts or proteomics (e.g., thermal shift assays) to confirm on-target effects .
  • Data Normalization : Apply Hill coefficients to dose-response curves and compare IC50 values across cell lines (e.g., HCT-116 vs. MCF-7) .

What strategies are effective for designing derivatives with improved kinase selectivity?

Level : Advanced
Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidine C6 position to enhance ATP-binding pocket interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., BTK or PLK1) and prioritize derivatives with ΔG < -9 kcal/mol .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK2 inhibition) .

How can solubility limitations in aqueous buffers be addressed for cellular assays?

Level : Intermediate
Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or glycine esters that hydrolyze intracellularly to release the active compound .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 10% ethanol for improved dispersion .

What computational methods are recommended for predicting structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives?

Level : Advanced
Methodological Answer :

  • QSAR Modeling : Use Gaussian09 or MOE to calculate descriptors (e.g., logP, polar surface area) and correlate with IC50 values .
  • Free Energy Perturbation (FEP) : Simulate ligand-binding kinetics to predict affinity changes upon substituent modification .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to forecast bioavailability, CYP inhibition, and hERG toxicity .

How can reproducibility issues in coupling reactions be mitigated during scale-up?

Level : Intermediate
Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Catalyst Optimization : Screen Pd/C or CuI catalysts for Suzuki-Miyaura couplings to reduce byproduct formation .
  • Batch Consistency : Pre-dry solvents (e.g., molecular sieves in acetonitrile) and standardize reagent sources .

What are the best practices for evaluating in vitro cytotoxicity while avoiding assay artifacts?

Level : Intermediate
Methodological Answer :

  • Counter-Screens : Include resazurin (alamarBlue) and ATP-based assays (CellTiter-Glo) to cross-validate viability .
  • Caspase Inhibition : Add Z-VAD-FMK (20 µM) to distinguish apoptosis from necrosis .
  • Solvent Controls : Normalize data to DMSO-only wells to account for solvent-induced stress .

How can PROTACs incorporating this compound be designed for targeted protein degradation?

Level : Advanced
Methodological Answer :

  • Linker Optimization : Use PEG or alkyl chains (C3–C6) to connect the pyrazolo[3,4-d]pyrimidine warhead to E3 ligase ligands (e.g., thalidomide or VHL) .
  • Ternary Complex Assays : Validate PROTAC efficacy using NanoBRET or AlphaScreen to confirm target-E3 ligase proximity .
  • DC50 Determination : Measure degradation efficiency (DC50 < 100 nM) in HEK293T cells over 24–48 hours .

What protocols ensure safe handling and waste disposal of this compound?

Level : Basic
Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • Waste Segregation : Collect organic waste separately in halogen-resistant containers and incinerate via licensed facilities .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

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